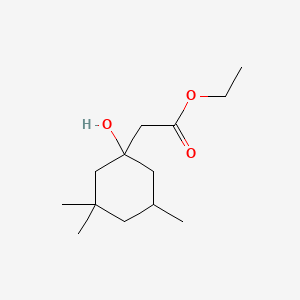
Ethyl 1-hydroxy-3,3,5-trimethylcyclohexaneacetate
Cat. No. B8717243
Key on ui cas rn:
84434-61-7
M. Wt: 228.33 g/mol
InChI Key: DCRFCORMCIEFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04457862
Procedure details


300 ml of absolute ether, 150 ml of dry benzene and 170 g of magnesium shavings are added to a 6 liter flask which is fitted with a stirrer, thermometer, dropping funnel and reflux condenser. Now, there is introduced dropwise a mixture of 1.100 kg of dihydroisophorone and 960 g of ethyl chloroacetate dissolved in 1.200 l of ether and 600 ml of benzene. (If the reaction does not begin during the addition of the first 200 ml and warming at slight reflux does not begin spontaneously, then a few small crystals of iodine are added). The beginning of the reaction is recognizable by turbidity and heat-evolution. The addition of the reagents is continued in such a manner that the mixture boils only moderately, the addition being completed within 11/4 hours. Thereafter, the mixture is held at reflux temperature for a further 31/2 hours and, after cooling, added to 2.5 kg of ice and 1.2 l of concentrated hydrochloric acid. The organic phase is separated and washed with water (containing 1% concentrated hydrochloric acid), with water and several times more with 10% sodium carbonate solution. After evaporating the solvent in vacuo, there remain behind 1.69 kg of crude product which are distilled. The main fraction (1.250 kg) is washed with 10% sodium carbonate solution and again distilled (100° C./3 mm Hg). There are thus obtained 1.046 kg of ethyl 1-hydroxy-3,3,5-trimethyl-cyclohexylacetate.






[Compound]
Name
ice
Quantity
2.5 kg
Type
reactant
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
[Mg].[CH3:2][CH:3]1[CH2:9][C:8]([CH3:11])([CH3:10])[CH2:7][C:5](=[O:6])[CH2:4]1.Cl[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].II.Cl>CCOCC.C1C=CC=CC=1>[OH:6][C:5]1([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:4][CH:3]([CH3:2])[CH2:9][C:8]([CH3:11])([CH3:10])[CH2:7]1
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
1.1 kg
|
|
Type
|
reactant
|
|
Smiles
|
CC1CC(=O)CC(C1)(C)C
|
|
Name
|
|
|
Quantity
|
960 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
2.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Six
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is fitted with a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Now, there is introduced dropwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
(If the reaction does not begin during the addition of the first 200 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warming
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at slight reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heat-evolution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition of the reagents
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for a further 31/2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (containing 1% concentrated hydrochloric acid), with water and several times more with 10% sodium carbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporating the solvent in vacuo, there
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
are distilled
|
WASH
|
Type
|
WASH
|
|
Details
|
The main fraction (1.250 kg) is washed with 10% sodium carbonate solution
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
again distilled (100° C./3 mm Hg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1(CC(CC(C1)C)(C)C)CC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
